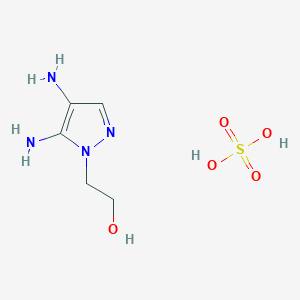

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

説明

The exact mass of the compound 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.H2O4S/c6-4-3-8-9(1-2-10)5(4)7;1-5(2,3)4/h3,10H,1-2,6-7H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCDZZHMNXXYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1N)N)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165928 | |

| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155601-30-2 | |

| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155601-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155601302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrazole-1-ethanol, 4,5-diamino-, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04N8KX12N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate chemical properties

An In-depth Technical Guide to 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is primarily utilized as a precursor in oxidative hair dyes and as an intermediate in chemical synthesis.[1][2][3] The information provided herein is for research and informational purposes only.

Chemical and Physical Properties

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is a pyrazole derivative known for its role as a primary intermediate in the formulation of permanent hair color products.[4] Its sulfate salt form enhances stability and handling properties.[2][4]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 155601-30-2 | [5][6] |

| Molecular Formula | C₅H₁₂N₄O₅S | [5] |

| Molecular Weight | 240.24 g/mol | |

| Appearance | White to off-white or light pink crystalline powder | [7] |

| Melting Point | >183 °C | [7] |

| Boiling Point | 407.4 °C at 760 mmHg | [7] |

| Density | 1.69 - 1.87 g/cm³ at 20 °C | [8][9] |

| Vapor Pressure | 2.29 x 10⁻⁷ mmHg at 25 °C | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [8][9] |

Synthesis and Experimental Protocols

The synthesis of 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate can be achieved through a multi-step process, as detailed in patent literature. The following protocol is a summarized interpretation of this process.

Synthesis Workflow

The overall synthesis can be visualized as a multi-step process starting from the reaction of an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine.

Caption: Synthesis workflow for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.

Experimental Protocol

The following is a generalized experimental protocol based on the synthesis pathway. Researchers should consult the original patent for more specific details.

Step 1: Formation of 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I)

-

A mixture of an alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine is heated in an alkanol solvent.

Step 2: Saponification to 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II)

-

The product from Step 1 is saponified using a suitable base to yield the corresponding carboxylic acid.

Step 3: Decarboxylation to 5-amino-1-(2'-hydroxyethyl)pyrazole (III)

-

The carboxylic acid from Step 2 is decarboxylated to produce 5-amino-1-(2'-hydroxyethyl)pyrazole.

Step 4: Nitrosation to 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole (IV)

-

The product from Step 3 is treated with a nitrosating agent (e.g., isoamyl nitrite in the presence of an acid) at low temperatures (0-5 °C) to introduce a nitroso group at the 4-position.

Step 5: Hydrogenation to 4,5-diamino-1-(2'-hydroxyethyl)pyrazole

-

The nitroso-pyrazole from Step 4 is subjected to hydrogenation in the presence of an insoluble hydrogenation catalyst to reduce the nitroso group to an amino group, yielding 4,5-diamino-1-(2'-hydroxyethyl)pyrazole.

Step 6: Salt Formation with Sulfuric Acid

-

The crude 4,5-diamino-1-(2'-hydroxyethyl)pyrazole is dissolved in an appropriate solvent (e.g., an alkanol) and treated with sulfuric acid at a controlled temperature (e.g., 0-5 °C).

-

The resulting sulfate salt precipitates out of the solution.

Purification:

-

The precipitated product is collected by filtration.

-

The collected solid is washed with a suitable solvent (e.g., methanol) to remove impurities.

-

The final product is dried under vacuum at an elevated temperature (e.g., 50 °C).

Applications and Mechanism of Action

The primary application of 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate is in the cosmetics industry as a key component in oxidative hair dye formulations.[3][10] In this context, it acts as a "developer" or "precursor."

Oxidative Hair Dye Chemistry

In oxidative hair coloring, small, colorless precursor molecules diffuse into the hair shaft. In the presence of an oxidizing agent, typically hydrogen peroxide, these precursors undergo a series of chemical reactions to form larger, colored molecules that become trapped within the hair structure, resulting in a permanent color change.

4,5-Diamino-1-(2-hydroxyethyl)pyrazole is a primary intermediate that, upon oxidation, can react with various "coupler" molecules to produce a wide range of colors.

References

- 1. cir-safety.org [cir-safety.org]

- 2. 4,5-Diamino-1-(2-Hydroxyethyl)Pyrazole Sulfate--Hangzhou Haichem Co., Ltd. [haichem.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. WO1994008969A1 - Process for producing 4,5-diamino pyrazole derivatives, their use for colouring hair and novel pyrazole derivatives - Google Patents [patents.google.com]

- 5. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | Samboo [haircareingredients.com]

- 6. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | 155601-30-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 155601-30-2 CAS MSDS (4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate CAS#: 155601-30-2 [m.chemicalbook.com]

- 10. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate (CAS: 155601-30-2) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a heterocyclic organic compound identified by CAS number 155601-30-2. While its primary established application is in the cosmetics industry as a precursor in oxidative hair dye formulations, the core pyrazole structure is a well-recognized privileged scaffold in medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and safety. Furthermore, it explores the broader therapeutic potential of diaminopyrazole derivatives in drug discovery, offering a perspective for researchers and scientists in the pharmaceutical field. Detailed experimental protocols for its synthesis and toxicological assessment are also presented to provide a practical resource for laboratory work.

Chemical and Physical Properties

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is a white to off-white or pale orange crystalline powder.[1][2][3] Its sulfate salt form enhances its stability and solubility in aqueous solutions.[1][4] The fundamental structure consists of a pyrazole ring with two amino groups at the 4 and 5 positions and a hydroxyethyl substituent at the 1 position.[4]

Table 1: Chemical and Physical Properties of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

| Property | Value | References |

| CAS Number | 155601-30-2 | [5] |

| Molecular Formula | C₅H₁₂N₄O₅S | [5][6] |

| Molecular Weight | 240.24 g/mol | [5][6] |

| IUPAC Name | 2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid | [7] |

| Synonyms | 4,5-Diamino-1-(2-hydroxyethyl)-1H-pyrazole sulfate, Jarocol AHP | [4][5] |

| Appearance | White to off-white/pink/pale orange powder/solid | [1][2][3] |

| Melting Point | >183 °C | [2] |

| Solubility | Slightly soluble in DMSO and Methanol. The sulfate salt form enhances water solubility. | [2][4] |

| Storage Temperature | Room temperature, sealed in a dry environment. | [2][6] |

Synthesis

The synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole and its subsequent conversion to the sulfate salt has been described in patent literature. A common pathway involves a multi-step process starting from an alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine.[8][9]

A representative synthesis workflow is as follows:

-

Formation of a Pyrazole Intermediate: An alkyl (ethoxymethylene)cyanoacetate is reacted with 2-hydroxyethylhydrazine in an alkanol solution to form 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole.[8]

-

Intermediate Conversions: This intermediate undergoes a series of reactions, including the formation of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole.[8]

-

Reduction to Diaminopyrazole: The nitroso-pyrazole intermediate is then reduced via hydrogenation in the presence of a catalyst to yield an alkanol solution of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole.[8]

-

Formation of the Sulfate Salt: The resulting diaminopyrazole solution is reacted with sulfuric acid, typically at a reduced temperature (0-5°C), to induce the crystallization of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfate. The product is then collected by filtration.[8]

Caption: Synthesis pathway of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.

Applications

Established Application: Cosmetics

The primary and well-documented use of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is as a key intermediate or "precursor" in oxidative hair dye formulations.[1][10][11] In this application, it is mixed with a developer (an oxidizing agent like hydrogen peroxide) and a coupler. The precursor is oxidized and then reacts with the coupler to form larger dye molecules that impart color to the hair.[12] Its use in cosmetics has been subject to safety assessments by regulatory bodies.[12][13]

Potential Application: Drug Discovery and Development

While no direct therapeutic applications of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate have been reported, the pyrazole nucleus is a prominent scaffold in medicinal chemistry, featured in numerous approved drugs.[14] Pyrazole derivatives have been investigated for a wide array of pharmacological activities, including:

-

Anti-inflammatory: Certain pyrazole derivatives, such as celecoxib, are known for their anti-inflammatory properties.[15]

-

Anticancer: The pyrazole ring is a structural component of various compounds investigated for their anticancer activities.[11]

-

Antibacterial and Antifungal: Research has shown that pyrazole derivatives can exhibit significant antibacterial and antifungal properties.[14]

-

Enzyme Inhibition: Aminopyrazoles are recognized as versatile frameworks for designing ligands for enzymes such as kinases.[11]

Given the rich pharmacology associated with the pyrazole scaffold, 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate could serve as a valuable starting material or fragment for the synthesis of novel therapeutic agents. Its two amino groups and hydroxyethyl moiety offer multiple points for chemical modification and derivatization to explore structure-activity relationships (SAR) for various biological targets.

Caption: Hypothetical workflow for evaluating pyrazole derivatives in drug discovery.

Experimental Protocols

Synthesis of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfuric acid salt

This protocol is adapted from the patent literature and describes the final steps of the synthesis.[8]

Materials:

-

Alkanol solution containing 4,5-diamino-1-(2'-hydroxyethyl)pyrazole

-

Sulfuric acid (93%)

-

Methanol

-

Reaction vessel with cooling capabilities

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Cool the alkanol solution containing the 4,5-diamino-1-(2'-hydroxyethyl)pyrazole to approximately 0°C in the reaction vessel.

-

While maintaining the temperature between 0-5°C, slowly add sulfuric acid (93%) to the solution over a period of about 30 minutes.

-

Stir the resulting mixture at 0-5°C for approximately 3 hours to ensure complete crystallization of the product.

-

Collect the crystallized product by filtration.

-

Wash the collected product with cold methanol.

-

Dry the final product, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfuric acid salt, in a vacuum oven at 50°C.

Acute Oral Toxicity Study

This protocol is a summary of the methodology used in safety assessments for cosmetic ingredients and follows OECD guidelines.[12][13]

Objective: To determine the acute oral toxicity of the test substance.

Test System:

-

Species: Sprague Dawley rats

-

Groups: 5 male and 5 female rats

Methodology:

-

Administer a single dose of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate at 2000 mg/kg body weight. The substance is typically dissolved or suspended in a vehicle such as deionized water.[12][13]

-

The administration is performed via gastric gavage in a volume of 10 ml/kg.[12][13]

-

Observe the animals daily for a period of 14 days for any signs of mortality and clinical signs of toxicity.[12][13]

-

Record the body weights of the animals on day 0, day 7, and day 14.[12][13]

-

At the end of the 14-day observation period, perform a gross necropsy on all animals.

-

The LD50 is determined based on the observed mortality. For this compound, the acute oral LD50 in rats was found to be greater than 2000 mg/kg body weight.

Safety and Handling

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

Table 2: Summary of Hazard Information

| Hazard | Description | Precautionary Measures | References |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [15] |

| Eye Damage | Causes serious eye damage. | Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes. | [15] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [15] |

| Skin Sensitization | May cause an allergic skin reaction. | Contaminated work clothing should not be allowed out of the workplace. | [7][15] |

| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. | [7][15] |

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use with adequate ventilation.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store at room temperature.[2]

-

Disposal: Dispose of contents/container to a licensed hazardous waste disposal facility. Do not let the product enter drains.[15]

Conclusion

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is a chemical with a well-established role in the cosmetics industry. For researchers in drug discovery and development, its true value may lie not in its current applications but in its potential as a versatile building block. The diaminopyrazole core is a proven scaffold for generating pharmacologically active molecules. The information presented in this guide on its properties, synthesis, and safety provides a solid foundation for scientists interested in exploring the derivatization of this compound to create novel chemical entities for therapeutic evaluation. Further research into the biological activities of new derivatives is warranted to unlock the full potential of this chemical scaffold.

References

- 1. scbt.com [scbt.com]

- 2. ewg.org [ewg.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indiamart.com [indiamart.com]

- 8. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | Samboo [haircareingredients.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. mdpi.com [mdpi.com]

- 11. cir-safety.org [cir-safety.org]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. specialchem.com [specialchem.com]

An In-Depth Technical Guide to the Synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

This technical guide provides a comprehensive overview of the synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a key intermediate primarily used in the cosmetics industry as a component in oxidative hair dye formulations.[1][2][3] The document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Chemical Profile

| Property | Value | Source |

| IUPAC Name | 2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid | [4] |

| CAS Number | 155601-30-2 | [5][6][7] |

| Molecular Formula | C₅H₁₂N₄O₅S | [4][5] |

| Molecular Weight | 240.24 g/mol | [4][5][8] |

| Appearance | Off-white to pink powder | [3][8] |

| Melting Point | >183°C | [3][8] |

| Purity | 96.8% to 99.8% | [1] |

Synthetic Pathways

Two primary synthetic routes for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate have been reported in the literature. The most extensively detailed method begins with the condensation of an alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine. An alternative pathway commences with 3,5-dibromo-4-nitropyrazole. This guide will focus on the first, more thoroughly documented process.

Below is a diagram illustrating the multi-step synthesis from alkyl (ethoxymethylene)cyanoacetate.

Experimental Protocols

The following experimental procedure is a synthesized representation based on the process described in patent literature.[9]

Step (i): Synthesis of 5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I)

-

A mixture of ethyl (ethoxymethylene)cyanoacetate, 2-hydroxyethylhydrazine, and an alkanol (e.g., methanol or ethanol) is heated. This reaction forms a solution of 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole.[9]

Step (ii): Saponification to 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II)

-

The solution from the previous step is treated with an aqueous base (e.g., sodium hydroxide) to saponify the ester group, yielding the corresponding carboxylic acid.

Step (iii): Decarboxylation to 5-Amino-1-(2'-hydroxyethyl)pyrazole (III)

-

The carboxylated intermediate is then decarboxylated, typically by heating in an acidic medium, to produce 5-amino-1-(2'-hydroxyethyl)pyrazole.

Step (iv): Nitrosation to 5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole (IV)

-

The pyrazole derivative from the previous step undergoes nitrosation. This is typically achieved by treating it with a nitrosating agent, such as sodium nitrite, in an acidic solution.

Step (v): Hydrogenation to 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole

-

The nitroso compound is reduced to the corresponding diamine. This is commonly carried out via catalytic hydrogenation using a catalyst such as palladium on carbon in a suitable solvent like an alkanol.[9]

Step (vi): Formation of the Sulfate Salt

-

The resulting 4,5-diamino-1-(2'-hydroxyethyl)pyrazole in the alkanol solution is cooled.

-

Sulfuric acid (e.g., 93%) is added dropwise to the solution at a controlled temperature, typically between 0-5°C.[9]

-

The mixture is stirred for a period (e.g., 3 hours) to facilitate the crystallization of the sulfate salt.[9]

-

The product is collected by filtration, washed with a suitable solvent like methanol, and dried under vacuum.[9]

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis.

| Parameter | Value | Conditions/Notes | Source |

| Yield (Final Step) | 71.5% | Based on 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole as the starting material for the final two steps. | [9] |

| Purity Range | 96.8% - 99.8% | As reported for the final product used in cosmetic formulations. | [1] |

| Key Impurity 1 | ≤ 0.145% w/w | 4-((5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)-imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate (2:1) | [1] |

| Key Impurity 2 | ≤ 0.7% w/w | 1-methyl-4,5-diamino pyrazole sulfate | [1] |

Alternative Synthetic Route

An alternative synthesis has been reported which begins with 3,5-dibromo-4-nitropyrazole.[1] The key steps in this process are:

-

N-Hydroxyethylation: 3,5-dibromo-4-nitropyrazole is reacted with a hydroxyethylhalide in the presence of a base like sodium hydride.[1]

-

Amination: The resulting N-hydroxyethyl-substituted intermediate is heated with benzylamine to yield a 5-amino-3-bromo-4-nitropyrazole derivative.[1]

-

Hydrogenation: Catalytic hydrogenation of this intermediate reduces the nitro group and removes the bromo substituent to yield the final product, 1-hydroxyethyl-4,5-diamino pyrazole, which is then converted to its sulfate salt.[1]

Below is a diagram illustrating this alternative synthetic pathway.

Safety and Handling

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate may cause an allergic skin reaction and is noted to cause serious eye damage.[4] It is also considered toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.[4] For detailed safety information, consult the relevant Safety Data Sheet (SDS).

This guide provides a detailed overview of the synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, intended to be a valuable resource for chemical researchers and developers. The information is compiled from publicly available patents and scientific assessments. For further details, the cited sources should be consulted.

References

- 1. cir-safety.org [cir-safety.org]

- 2. 4,5-Diamino-1-(2-Hydroxyethyl)Pyrazole Sulfate--Hangzhou Haichem Co., Ltd. [haichem.com]

- 3. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | C5H12N4O5S | CID 11673148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | Samboo [haircareingredients.com]

- 7. 4,5-Diamino-1-(2-hydroxyethyl)-Pyrazole Sulfate | Products | First Continental International | Window to the Chemical World [fci-nj.com]

- 8. echemi.com [echemi.com]

- 9. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]

4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate: A Technical Whitepaper on its Core Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the mechanism of action of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. Extensive investigation reveals that the primary and well-documented mechanism of this compound is not pharmacological but chemical, specifically in the field of cosmetics as a precursor in oxidative hair dye formulations. While the broader class of pyrazole-containing molecules exhibits a wide range of significant biological activities, and holds promise in drug discovery, 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate itself currently lacks publicly available data supporting a specific pharmacological mechanism of action, such as enzyme inhibition or receptor binding.

This guide will therefore focus on the established chemical mechanism of action in hair coloration and briefly discuss the known pharmacological potential of the parent pyrazole scaffold to provide a comprehensive understanding for research and development professionals.

Primary Mechanism of Action: Oxidative Hair Dye Formation

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate functions as a "primary intermediate" or "precursor" in permanent hair coloring systems. Its action is contingent on a chemical reaction within the hair shaft, involving an oxidizing agent and a coupling agent.

The process can be broken down into three key stages:

-

Alkalinization and Penetration: The hair dye formulation, typically alkaline, causes the hair cuticle to swell and open. This allows the small molecules of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, along with the coupler and oxidizing agent, to penetrate into the cortex of the hair shaft.

-

Oxidation: An oxidizing agent, most commonly hydrogen peroxide, initiates the reaction. It oxidizes the 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate to a reactive intermediate.

-

Coupling and Dye Formation: This highly reactive intermediate then reacts with a "coupler" molecule (e.g., phenols, resorcinols, or other aromatic amines) to form a much larger, colored indo-dye molecule. These larger molecules are trapped within the hair cortex, leading to a long-lasting hair color.[1][2]

The final color achieved is dependent on the specific coupler(s) used in the formulation.

Experimental Workflow: Oxidative Hair Dyeing

The following diagram illustrates the general workflow of an oxidative hair dyeing process utilizing 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.

Signaling Pathway of Hair Dye Formation

The following diagram illustrates the chemical reaction pathway.

Toxicological Profile and Safety Assessment

Regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel have assessed the safety of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate for its use in cosmetic products.[3][4]

Key findings from toxicological studies include:

-

Skin Sensitization: It is considered a potent skin sensitizer.[3]

-

Genotoxicity: The majority of in vitro and in vivo genotoxicity tests have returned negative results.

-

Acute Toxicity: The acute oral LD50 in rats was found to be greater than 2000 mg/kg body weight.[1][3]

The Pharmacological Potential of the Pyrazole Scaffold

While 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate itself has no documented pharmacological mechanism of action, the parent pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry.[4] Pyrazole derivatives have been successfully developed into drugs with a wide array of therapeutic applications.[5][6]

Known Biological Activities of Pyrazole Derivatives:

-

Anti-inflammatory: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.

-

Anticancer: Several kinase inhibitors used in oncology, such as Crizotinib and Ruxolitinib, are based on a pyrazole structure.[7]

-

Antimicrobial and Antiviral: Various pyrazole derivatives have demonstrated antibacterial, antifungal, and antiviral properties.[8]

-

Enzyme Inhibition: Aminopyrazole derivatives have been investigated as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs).[7][8]

-

Other CNS Activities: The pyrazole scaffold is also found in compounds with antidepressant, anticonvulsant, and analgesic properties.[9]

The diverse pharmacological activities of pyrazole derivatives stem from the ability of the pyrazole ring to act as a versatile scaffold for presenting various functional groups in a defined spatial orientation, allowing for interactions with a wide range of biological targets.

Conclusion and Future Directions for Research

The core mechanism of action of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is firmly established within the realm of cosmetic chemistry as an oxidative hair dye precursor. Its utility in this context is well-documented and supported by extensive safety evaluations.

For the drug development professional, the key takeaway is the distinction between this specific molecule and the broader class of pyrazole derivatives. While this compound is unlikely to be a direct candidate for therapeutic development due to its primary application and toxicological profile (particularly as a potent sensitizer), the diaminopyrazole scaffold it contains could potentially serve as a starting point for medicinal chemistry campaigns.

Future research could explore whether modifications to the 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate structure could mitigate its sensitizing potential while unmasking or introducing desirable pharmacological activities. Given the proven track record of the pyrazole nucleus in approved drugs, the exploration of novel diaminopyrazole derivatives for various therapeutic targets remains a valid and potentially fruitful area of investigation. However, it must be emphasized that such endeavors would be distinct from the known application and mechanism of the title compound.

References

- 1. cir-safety.org [cir-safety.org]

- 2. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | Samboo [haircareingredients.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

physical and chemical properties of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyethyl 4,5-diamino pyrazole sulfate is a synthetic heterocyclic compound that has garnered significant attention in the cosmetics industry, primarily for its role as a precursor in oxidative hair dye formulations.[1][2] Its chemical structure, featuring a pyrazole ring substituted with two amino groups and a hydroxyethyl group, allows it to undergo oxidation and coupling reactions to form stable, long-lasting colorants within the hair shaft. This technical guide provides an in-depth overview of the physical and chemical properties of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate, its synthesis, and its mechanism of action in hair dyeing applications.

Chemical and Physical Properties

1-Hydroxyethyl 4,5-diamino pyrazole sulfate is a white to light pink, water-soluble powder with a low molecular weight.[1][3] A summary of its key physical and chemical properties is presented in the tables below.

Identification and Structure

| Property | Value | Source |

| Chemical Name | 1-Hydroxyethyl 4,5-diamino pyrazole sulfate | [3] |

| INCI Name | 1-HYDROXYETHYL 4,5-DIAMINO PYRAZOLE SULFATE | |

| CAS Number | 155601-30-2 | [3] |

| EC Number | 429-300-3 | [3] |

| Molecular Formula | C₅H₁₂N₄O₅S | [3] |

| Molecular Weight | 240.24 g/mol | [3] |

| Chemical Structure | [3] |

Physicochemical Data

| Property | Value | Experimental Conditions | Source |

| Physical Form | White to light pink powder | Ambient | [3] |

| Melting Point | 174.7 °C | ||

| Boiling Point | Not determinable (decomposes from 200 °C) | ||

| Solubility | 666 g/L | in Water at 20 °C | [3] |

| >10% (w/w) | in Water/acetone (1:1) | [3] | |

| >10% (w/w) | in DMSO | ||

| Log P (Octanol/Water) | -1.75 | pH 7.0, 30 °C | |

| Purity | 96.8% to 99.8% | HPLC | [1] |

Spectral Data

| Technique | Wavelength (λmax) | Source |

| UV-Vis Spectroscopy | 226 nm |

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not widely available in the public domain. However, this section provides generalized methodologies for key experiments based on standard laboratory practices for similar compounds.

Synthesis of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate

A common synthetic route for 1-Hydroxyethyl 4,5-diamino pyrazole sulfate involves a multi-step process starting from 3,5-dibromo-4-nitropyrazole.[1]

Step 1: N-Alkylation 3,5-dibromo-4-nitropyrazole is reacted with a hydroxyethyl halide in the presence of a base, such as sodium hydride, to introduce the hydroxyethyl group onto one of the nitrogen atoms of the pyrazole ring.

Step 2: Amination The resulting N-hydroxyethyl-3,5-dibromo-4-nitropyrazole is then heated with an amine, such as benzylamine, to replace one of the bromine atoms with an amino group.

Step 3: Reduction The nitro group and the remaining bromine atom are subsequently reduced, typically through catalytic hydrogenation, to yield the 4,5-diamino pyrazole derivative.

Step 4: Salt Formation Finally, the free base is treated with sulfuric acid to form the sulfate salt, which improves its stability and handling properties.

References

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate molecular structure

An In-depth Technical Guide to 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

This technical guide provides a comprehensive overview of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, targeting researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, synthesis, and analytical methods, presenting quantitative data in structured tables and outlining experimental protocols.

Chemical Identity and Physicochemical Properties

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is an organic compound primarily utilized as an intermediate in the formulation of oxidative hair dyes.[1][2] The presence of the pyrazole nucleus also suggests its potential as a scaffold in drug discovery, as pyrazole derivatives have shown a wide range of biological activities.[3] It is a salt formed from the 4,5-Diamino-1-(2-hydroxyethyl)pyrazole base and sulfuric acid, which enhances its stability.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate |

| IUPAC Name | 2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid[4] |

| CAS Number | 155601-30-2[4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₅H₁₂N₄O₅S[4][5][6][11][12][13] |

| Molecular Weight | 240.24 g/mol [1][4][5][6] |

| Synonyms | 1-Hydroxyethyl 4,5-diamino pyrazole sulfate, Colorex WP5[4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | White to light pink crystalline powder | [6][11][12] |

| Melting Point | >183°C to 190°C | [6][7] |

| Purity | 95% to 99.8% | [2][6] |

| Density | 1.69 - 1.87 g/cm³ (at 20°C) | [1][7] |

| Vapor Pressure | 0 - 0.003 Pa (at 20-90°C) | [1][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][7] |

Molecular Structure Visualization

The structure consists of a pyrazole ring substituted with two amino groups, a hydroxyethyl group, and is salified with sulfuric acid.

Caption: Molecular structure of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.

Experimental Protocols

Synthesis Workflow

A patented method for the synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole and its acid addition salts involves a multi-step process.[14][15] The workflow provides a convenient route starting from commercially available reagents.

Caption: Patented synthesis workflow for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.

A detailed protocol based on one synthetic route is as follows:

-

Step 1: Formation of Intermediate (I) : An alkyl (ethoxymethylene)cyanoacetate is reacted with 2-hydroxyethylhydrazine in an alkanol solvent. The mixture is heated to form a solution of 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole.[14]

-

Step 2: Subsequent Transformations : The resulting intermediate undergoes a series of transformations including hydrolysis, decarboxylation, nitrosation, and finally reduction to yield the 4,5-diamino-1-(2'-hydroxyethyl)pyrazole base.[15]

-

Step 3: Salt Formation : The final base product is dissolved in an alkanol and contacted with an inorganic acid, such as sulfuric acid, to precipitate the corresponding acid salt.[14] The product is then collected by filtration, washed, and dried.[14]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate can be analyzed using a reverse-phase HPLC method.[16]

-

Objective : To determine the purity and quantify the compound in a sample.

-

Column : Standard reverse-phase C18 column.

-

Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid.

-

Detection : UV detector at a wavelength suitable for the chromophore.

-

Application Notes : This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[16]

Toxicokinetics Analysis Protocol

The toxicokinetics of the compound were evaluated in Wistar Kyoto rats.[2]

-

Administration : Radiolabeled ¹⁴C-1-hydroxyethyl 4,5-diamino pyrazole sulfate was administered via single dermal application, oral gavage, or intravenous (i.v.) injection.[2]

-

Sample Collection : Urine and feces were collected at multiple time points (e.g., 0-8h, 8-24h, up to 120h). Blood was also sampled at various intervals post-administration.[2]

-

Analysis :

-

Radioactivity Measurement : Total radioactivity was measured in urine, feces, and selected tissues to determine absorption, distribution, and excretion.[2]

-

Metabolite Profiling : Pooled urine and feces samples were analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify metabolites.[2]

-

Applications in Research and Development

Cosmetic Science

The primary application of this compound is as a precursor, or "primary intermediate," in oxidative hair dye formulations. In this context, it is mixed with an oxidizing agent (like hydrogen peroxide) and a "coupler" compound. The precursor is oxidized to a reactive intermediate that then combines with the coupler to form the final dye molecule within the hair shaft, leading to a permanent color.[2] It is used in concentrations up to 3-4.8% in hair dye products before dilution.[17]

Pharmaceutical and Drug Development

While this specific sulfate salt is mainly known for its use in cosmetics, the pyrazole core structure is a "privileged scaffold" in medicinal chemistry.[3] Pyrazole derivatives are found in numerous approved drugs and are investigated for a wide range of therapeutic activities, including anti-inflammatory, antineoplastic, and antibacterial properties.[3] Therefore, 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate serves as a valuable starting material or intermediate for synthesizing novel pyrazole-based compounds for drug discovery and development.[18]

References

- 1. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate CAS#: 155601-30-2 [m.chemicalbook.com]

- 2. cir-safety.org [cir-safety.org]

- 3. researchgate.net [researchgate.net]

- 4. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | C5H12N4O5S | CID 11673148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 155601-30-2 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate AKSci J93829 [aksci.com]

- 7. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | 155601-30-2 [amp.chemicalbook.com]

- 8. 155601-30-2|4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate|BLD Pharm [bldpharm.com]

- 9. Buy Online CAS Number 155601-30-2 - TRC - 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate | LGC Standards [lgcstandards.com]

- 10. 155601-30-2 | CAS DataBase [m.chemicalbook.com]

- 11. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | Samboo [haircareingredients.com]

- 12. 4,5-DIAMINO-1-(2-HYDROXYETHYL)-PYRAZOLE SULFATE 155601-30-2-OXIDATIVE DYES-Hangzhou Ruijiang Industry Co. Ltd. [ruicolor.com]

- 13. Analytical Methods & Open Spectra [amos.sciencedataexperts.com]

- 14. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]

- 15. EP1342716A3 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]

- 16. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | SIELC Technologies [sielc.com]

- 17. ec.europa.eu [ec.europa.eu]

- 18. nbinno.com [nbinno.com]

In-Depth Technical Guide: Solubility of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate (CAS No. 155601-30-2). This compound is a key primary intermediate used in oxidative hair dye formulations.[1][2][3][4][5][6][7][8] Understanding its solubility is crucial for formulation development, ensuring product stability, and optimizing the dyeing process.

Physicochemical Properties

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is a water-soluble, low molecular weight powder.[9] Its structure, featuring amino and hydroxyl groups, contributes to its polarity and solubility in polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.

| Solvent | Solubility | Temperature (°C) |

| Water | 666 g/L | 20 |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified |

| Methanol | Slightly Soluble | Not Specified |

| Water/Acetone | > 10% | Not Specified |

Data sourced from a safety assessment report of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate.[10]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate was not found in the public literature, a general and widely accepted method for determining the solubility of a solid organic compound, such as this one, is the equilibrium solubility method .[11][12]

Objective: To determine the saturation solubility of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate in a given solvent at a specified temperature.

Materials:

-

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

-

Selected solvents (e.g., water, ethanol, propylene glycol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary experiments can determine the minimum time required to reach equilibrium.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.

-

A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as g/L or mg/mL.

-

Role in Oxidative Hair Dyeing

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate acts as a primary intermediate or "precursor" in oxidative hair dye formulations.[1][13][14] The hair dyeing process is a chemical reaction that takes place within the hair shaft.

The general mechanism involves:

-

Alkalizing Agent: An alkaline substance, such as ammonia, is used to swell the hair cuticle, allowing the dye components to penetrate the hair cortex.[5][15][16]

-

Oxidation: An oxidizing agent, typically hydrogen peroxide, oxidizes the primary intermediate (4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate).[5][15][16]

-

Coupling Reaction: The oxidized primary intermediate then reacts with a "coupler" molecule to form large, colored molecules. These newly formed dye molecules are trapped within the hair cortex, resulting in a long-lasting color.[5][15][16] The final color depends on the specific combination of the primary intermediate and the coupler used.[14]

Experimental Workflow: Oxidative Hair Dyeing Process

The following diagram illustrates the logical workflow of the oxidative hair dyeing process utilizing 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.

Caption: Workflow of the oxidative hair dyeing process.

This guide provides a foundational understanding of the solubility of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate and its application in hair coloring. Further research to quantify its solubility in a broader range of cosmetic solvents would be beneficial for optimizing new and existing hair dye formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | Samboo [haircareingredients.com]

- 3. specialchem.com [specialchem.com]

- 4. Role of Redox Metals in Color Formation in a Hair Colorant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. sagarlifescience.com [sagarlifescience.com]

- 9. cir-safety.org [cir-safety.org]

- 10. cir-safety.org [cir-safety.org]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. scialert.net [scialert.net]

The Emergence of Pyrazole-Based Diamines: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyrazole-based diamines. These heterocyclic compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, acting as crucial scaffolds in the development of novel therapeutics. This document details key historical milestones, provides in-depth experimental protocols for the synthesis of various aminopyrazoles and diaminopyrazoles, and presents quantitative data in structured tables for comparative analysis. Furthermore, it explores the mechanism of action of a notable pyrazole-based diamine, Disperazol, through a detailed signaling pathway diagram, offering insights into its role in combating bacterial biofilms.

Introduction: The Pyrazole Core and the Significance of Amino Functionalities

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a cornerstone in the development of pharmaceuticals since its discovery. The introduction of amino groups to this scaffold gives rise to aminopyrazoles and diaminopyrazoles, significantly expanding the chemical space and biological potential of this privileged structure. These amino functionalities serve as key pharmacophoric features and versatile synthetic handles for further molecular elaboration, leading to compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3]

A Historical Journey: From Pyrazole's Discovery to the Dawn of Diamines

The story of pyrazole-based diamines begins with the foundational discovery of the parent pyrazole ring. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative.[4] This was followed by the first synthesis of the unsubstituted pyrazole by Edward Buchner in 1889. The specific exploration of pyrazole-based diamines has a history rooted in the late 19th century. A pivotal moment in this journey was the first reported synthesis of a diaminopyrazole in 1884 by Rothenburg, who achieved this by condensing malononitrile with hydrazine.[1] This reaction laid the groundwork for the synthesis of 3,5-diaminopyrazoles, a class of compounds that continues to be of significant interest today.

Synthetic Methodologies: A Detailed Look at Key Experimental Protocols

The synthesis of pyrazole-based diamines can be broadly categorized based on the position of the amino groups on the pyrazole ring. This section provides detailed experimental protocols for the synthesis of 3,5-diaminopyrazoles and 4-aminopyrazoles, two of the most common and synthetically important isomers.

Synthesis of 3,5-Diaminopyrazoles via Condensation of Malononitrile and Hydrazine

One of the most direct and historically significant methods for synthesizing 3,5-diaminopyrazoles is the condensation reaction between malononitrile and hydrazine.[1]

Experimental Protocol:

-

Reaction: Malononitrile + Hydrazine Hydrate → 3,5-Diamino-1H-pyrazole

-

Reagents and Solvents: Malononitrile, Hydrazine Hydrate, Ethanol.

-

Procedure:

-

Dissolve malononitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Quantitative Data: The yield of this reaction is typically high, often exceeding 80%.

Knorr Synthesis of 4-Aminopyrazoles

The Knorr pyrazole synthesis is a classic and versatile method for preparing pyrazoles, which can be adapted to synthesize 4-aminopyrazoles.[4][5] This method typically involves the reaction of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine. To introduce the 4-amino group, a common strategy is to start with a 4-nitro-substituted pyrazole precursor, which is then reduced.

Experimental Protocol: Two-Step Synthesis of 1-Alkyl-4-aminopyrazoles

Step 1: N-Alkylation of 4-Nitropyrazole

-

Reaction: 4-Nitropyrazole + Alcohol → 1-Alkyl-4-nitropyrazole

-

Reagents and Solvents: 4-Nitropyrazole, primary or secondary alcohol, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), tetrahydrofuran (THF).

-

Procedure (Mitsunobu Reaction):

-

Dissolve 4-nitropyrazole, the desired alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Add DEAD or DIAD dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify the crude product by column chromatography.

-

Step 2: Reduction of the Nitro Group

-

Reaction: 1-Alkyl-4-nitropyrazole → 1-Alkyl-4-aminopyrazole

-

Reagents and Solvents: 1-Alkyl-4-nitropyrazole, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol or Methanol.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the 1-alkyl-4-nitropyrazole in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the 1-alkyl-4-aminopyrazole.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of pyrazole-based diamines, providing a basis for experimental planning and comparison.

| Synthesis of 3,5-Diaminopyrazoles | |||

| Starting Materials | Reagents | Reaction Conditions | Yield |

| Malononitrile, Hydrazine Hydrate | Ethanol | Reflux, 2-4 hours | >80% |

| Substituted Malononitriles, Hydrazine Hydrate | Ethanol | Reflux, 4-6 hours | 70-95% |

| Knorr Synthesis of 4-Aminopyrazoles (Two-Step) | |||

| Step | Starting Materials | Reaction Conditions | Yield |

| 1. N-Alkylation (Mitsunobu) | 4-Nitropyrazole, Alcohol, PPh3, DEAD | THF, 0°C to rt, 12-16 hours | 60-90% |

| 2. Nitro Reduction (Hydrogenation) | 1-Alkyl-4-nitropyrazole, H2, Pd/C | Ethanol, rt, 1-3 atm H2, 2-6 hours | >95% |

Mechanism of Action: Disperazol and the c-di-GMP Signaling Pathway

A compelling example of a modern therapeutic application of pyrazole-based diamines is Disperazol (a 3,5-diamino-1H-pyrazole derivative), which has shown promise in combating antibiotic-resistant biofilms of Pseudomonas aeruginosa.[6][7] Disperazol functions by interfering with the cyclic di-guanosine monophosphate (c-di-GMP) signaling pathway, a key regulator of biofilm formation in many bacteria.[8]

High intracellular levels of c-di-GMP promote biofilm formation, while low levels lead to biofilm dispersal.[8] Disperazol acts by stimulating the activity of a specific phosphodiesterase (PDE) enzyme in P. aeruginosa called BifA.[9] PDEs are responsible for the degradation of c-di-GMP. By activating BifA, Disperazol effectively lowers the intracellular concentration of c-di-GMP, triggering the dispersal of the biofilm and rendering the bacteria more susceptible to conventional antibiotics.[8][9]

Below is a Graphviz diagram illustrating the simplified signaling pathway of Disperazol's action.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol[v1] | Preprints.org [preprints.org]

- 8. Identification of small molecules that interfere with c-di-GMP signaling and induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate literature review

An in-depth technical guide on 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a key intermediate in the cosmetics and pharmaceutical industries.

Introduction

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate (CAS No: 155601-30-2) is an organic compound primarily utilized as a precursor in oxidative hair dye formulations.[1][2][3][4] Its sulfate salt form enhances stability and handling properties, making it a preferred choice in cosmetic manufacturing.[1] It appears as a white to off-white crystalline powder.[1] This technical guide provides a comprehensive review of its chemical and physical properties, synthesis methods, applications, and safety and toxicological data.

Chemical and Physical Properties

The fundamental properties of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate are summarized below, providing key data for researchers and chemical professionals.

| Property | Value | Source(s) |

| CAS Number | 155601-30-2 | [5][6][7] |

| Molecular Formula | C₅H₁₂N₄O₅S | [5][7][8] |

| Molecular Weight | 240.24 g/mol | [5][7][8] |

| IUPAC Name | 2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid | [5][9] |

| Synonyms | 1-Hydroxyethyl 4,5-diamino pyrazole sulfate, Colorex WP5 | [5] |

| Melting Point | >183°C | [10] |

| Density | 1.69-1.87 at 20°C | [10] |

| Vapor Pressure | 0-0.003Pa at 20-90℃ | [10] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [10] |

| Purity | 96.8% to 99.8% | [4] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [10] |

Synthesis and Manufacturing

Several methods for the synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate are documented in scientific literature and patents.

Synthesis via Catalyzed Hydrogenation

A common method involves the catalyzed hydrogenation of an intermediate.[4]

Experimental Protocol:

-

N-hydroxyethyl-substitution: 3,5-dibromo-4-nitropyrazole is reacted with sodium hydride and a hydroxyethylhalide.

-

Amination: The resulting N-hydroxyethyl-substituted 3,5-dibromo-4-nitropyrazole is heated with benzylamine to yield a 5-amino-3-bromo-4-nitropyrazole derivative.

-

Hydrogenation: The intermediate is then reduced via catalyzed hydrogenation to produce the final product, 1-hydroxyethyl 4,5-diamino pyrazole.

-

Salt Formation: The pyrazole is reacted with sulfuric acid to form the stable sulfate salt.

Synthesis from Alkyl (ethoxymethylene)cyanoacetate

A patented process provides an alternative route that avoids certain costly isolation and recrystallization steps.[11]

Experimental Protocol:

-

Initial Reaction: An alkyl (ethoxymethylene)cyanoacetate is heated with 2-hydroxyethylhydrazine in an alkanol to form a solution of 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole.

-

Nitrosation: The resulting solution is treated with an aqueous solution of a metal nitrite and a strong mineral acid to produce 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole.

-

Hydrogenation: The nitroso-pyrazole solution is then subjected to hydrogenation in the presence of an insoluble catalyst.

-

Catalyst Removal: The hydrogenation catalyst is removed by filtration.

-

Crystallization: The filtrate is cooled, and sulfuric acid is added to crystallize the final product, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfuric acid salt.

-

Isolation: The product is collected by filtration, washed with methanol, and dried.[11]

A workflow for this synthesis is visualized below.

Applications

The primary application of this compound is in the cosmetics industry.

-

Oxidative Hair Dyes : It serves as a "precursor" or primary intermediate in permanent hair coloring products.[1][4] In a typical formulation, it is activated by an oxidant (like hydrogen peroxide) and then reacts with a "coupler" to form the final dye molecule that colors the hair.[4] It is used in concentrations up to 4.8% in hair dye products, which is diluted to 2.4% before use.[4]

-

Pharmaceutical Intermediate : It is also noted for its role as a foundational building block in the synthesis of pharmaceutical compounds.[12]

The diagram below illustrates its function in hair dye formulations.

Safety and Toxicology

Extensive safety evaluations have been conducted on 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, particularly for its use in cosmetics. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in oxidative hair dye formulations.[4]

| Toxicological Endpoint | Result / Finding | Source(s) |

| Acute Oral Toxicity (Rats) | LD₅₀ > 2000 mg/kg body weight. No mortalities or systemic toxicity observed. | [4] |

| Acute Inhalation Toxicity | LC₅₀ > 5.24 g/m³. | [4] |

| Skin Irritation | Causes skin irritation. | [9] |

| Eye Irritation | Causes serious eye irritation/damage. | [8][9] |

| Skin Sensitization | May cause an allergic skin reaction. | [5][8] |

| Genotoxicity | The majority of in vitro and in vivo genotoxicity tests were negative. | [4] |

| Carcinogenicity | Data not available, but low potential for systemic effects suggests low risk. | [4] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [5][8] |

Handling Precautions:

Due to its potential as an irritant and sensitizer, appropriate personal protective equipment should be used when handling this compound. This includes:

-

Wearing protective gloves, clothing, and eye/face protection.[8][9]

-

Using only in well-ventilated areas and avoiding breathing dust.[9]

-

Washing skin thoroughly after handling.[9]

-

Avoiding release to the environment.[8]

References

- 1. 4,5-Diamino-1-(2-Hydroxyethyl)Pyrazole Sulfate--Hangzhou Haichem Co., Ltd. [haichem.com]

- 2. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | 155601-30-2 [chemicalbook.com]

- 3. specialchem.com [specialchem.com]

- 4. cir-safety.org [cir-safety.org]

- 5. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | C5H12N4O5S | CID 11673148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | Samboo [haircareingredients.com]

- 7. scbt.com [scbt.com]

- 8. capotchem.com [capotchem.com]

- 9. aksci.com [aksci.com]

- 10. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | 155601-30-2 [amp.chemicalbook.com]

- 11. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

synonyms for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

An In-depth Technical Guide to 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

This technical guide provides a comprehensive overview of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, a key ingredient in the cosmetics industry. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, applications, mechanism of action, and extensive safety and toxicological data.

Chemical Identity and Synonyms

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is a heterocyclic compound primarily used as a precursor in oxidative hair dye formulations.[1][2] Its stability and handling properties are enhanced by its salt form with sulfuric acid.[3]

A variety of synonyms and trade names are used to identify this compound:

| Type | Name/Identifier |

| IUPAC Name | 2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid[4] |

| CAS Number | 155601-30-2[5] |

| EC Number | 429-300-3 |

| Synonyms | 1-(2-Hydroxyethyl)-4,5-diaminopyrazole sulfate[6], 4,5-Diamino-1-(β-hydroxyethyl)pyrazole sulfate, 1-Hydroxyethyl 4,5-diamino pyrazole sulfate[4], Colorex WP5[4], Pyrazol DHE, WR18247 |

| INCI Name | 1-HYDROXYETHYL 4,5-DIAMINO PYRAZOLE SULFATE |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₂N₄O₅S[5] |

| Molecular Weight | 240.24 g/mol [4][5] |

| Appearance | White to off-white or pink crystalline powder |

| Solubility | Water soluble[1] |

| Purity | 96.8% to 99.8%[1] |

Applications and Mechanism of Action in Hair Coloration

4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate functions as a primary intermediate, or precursor, in permanent oxidative hair dye formulations.[3] The hair dyeing process involves a chemical reaction where the precursor is mixed with a developer (an oxidizing agent, typically hydrogen peroxide) and a coupler.[7]

The mechanism can be summarized as follows:

-

The precursor is oxidized by the developer.

-

The oxidized precursor then reacts with a coupler.

-

This reaction forms larger dye molecules within the hair shaft, resulting in a stable and long-lasting color.[7]

The final color obtained depends on the specific combination of precursors and couplers used.[3]

Below is a diagram illustrating the oxidative hair dyeing workflow.

Synthesis

A common method for synthesizing 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate involves a multi-step process. One documented procedure starts with 3,5-dibromo-4-nitropyrazole, which is reacted with a hydroxyethylhalide.[1] The resulting intermediate undergoes further reactions, including substitution with benzylamine and subsequent catalytic hydrogenation to yield the final product.[1]

A patented process outlines a synthesis beginning with the reaction of an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in an alkanol.[8] This is followed by a series of transformations to produce the final sulfuric acid salt of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole.[8]

Toxicological and Safety Data

Extensive toxicological studies have been conducted to assess the safety of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate for its use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe as an oxidative hair dye ingredient in the present practices of use and concentration.[1] Similarly, the Scientific Committee on Consumer Safety (SCCS) has stated that at a maximum on-head concentration of 3.0%, it does not pose a risk to consumer health, apart from its sensitizing potential.[1]

Acute Toxicity

| Study Type | Species | Dose/Concentration | Results |

| Oral LD50 | Rat | >2000 mg/kg bw[9] | No mortality or clinical signs of systemic toxicity. Orange-colored urine was observed.[9] |

| Inhalation | Rat | 5.24 ± 0.31 g/m³ (4-hour exposure)[10] | No mortality or clinical signs of systemic toxicity. |

Skin and Eye Irritation

| Study Type | Species | Results |

| Skin Irritation | Rabbit | Slight erythema observed at 1 and 24 hours post-patch removal.[9] |

| Eye Irritation | Not specified | Causes serious eye damage. |

Dermal Sensitization

| Study Type | Species | Results |

| Magnusson-Kligman Guinea Pig Maximization | Guinea Pig | Potent contact allergen with a 100% sensitization rate in one study.[10] |

| Buehler Test | Guinea Pig | Not a dermal sensitizer in another study.[1] |

Genotoxicity

A battery of in vitro and in vivo tests has been performed to assess the genotoxic potential of this compound. The majority of these studies have returned negative results, indicating a low potential for genotoxicity.[1]

| Test | System | Result |

| Ames Test | Salmonella typhimurium | Negative |

| Chromosome Aberration Test | Human peripheral blood lymphocytes | Negative[1] |

| In vivo Clastogenicity | Not specified | Not clastogenic[1] |

Carcinogenicity

While no specific carcinogenicity studies on 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate were identified, the overall negative results from genotoxicity tests and other toxicological data have led regulatory bodies to consider it safe for its intended use.[1]

Experimental Protocols

In Vitro Percutaneous Absorption Study

This study is crucial for determining the amount of a substance that can pass through the skin and become systemically available.

Methodology:

-

Skin Preparation: Excised pig skin is used as a model for human skin.[11] The skin is dermatomed to a specific thickness.

-

Diffusion Cell Setup: The skin samples are mounted in flow-through diffusion cells, separating a donor and a receptor chamber.

-

Formulation Application: A hair dye formulation containing a known concentration of radiolabeled 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is applied to the surface of the skin.

-

Incubation: The diffusion cells are maintained at a physiological temperature. The receptor fluid, which mimics blood flow, is continuously collected.

-

Sample Collection and Analysis: At the end of the exposure period, the skin surface is washed. The stratum corneum is removed from the underlying epidermis and dermis by tape-stripping. The different skin layers and the receptor fluid are analyzed for the presence of the radiolabeled compound using techniques like High-Performance Liquid Chromatography (HPLC).[1]

-

Data Interpretation: The amount of the compound in the receptor fluid and the deeper skin layers represents the systemically available dose.

Acute Oral Toxicity Study (Limit Test)

This study provides information on the short-term toxicity of a substance when ingested.

Methodology:

-